Introduction: The Significance of the Indole Scaffold
Introduction: The Significance of the Indole Scaffold
An In-depth Technical Guide to the Core Properties of 5-phenyl-1H-indole-3-carbaldehyde
This guide provides a comprehensive technical overview of 5-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data, reliable synthetic protocols, spectroscopic characterization, and the chemical rationale for its utility as a versatile molecular scaffold.
The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The introduction of a phenyl group at the C5 position and a carbaldehyde (formyl) group at the C3 position, as in 5-phenyl-1H-indole-3-carbaldehyde, creates a molecule with distinct steric and electronic properties. The aldehyde functionality, in particular, serves as a versatile chemical handle for further molecular elaboration, making this compound a valuable intermediate for synthesizing more complex therapeutic agents.[3][4]
Indole-3-carbaldehyde and its derivatives are known to be key precursors for a wide range of biologically active compounds, including those with potential anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The specific analogue, 5-phenyl-1H-indole-3-carbaldehyde, combines the established indole-3-carbaldehyde core with a biphenyl-like motif, opening avenues for exploring novel structure-activity relationships.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 5-phenyl-1H-indole-3-carbaldehyde are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-phenyl-1H-indole-3-carbaldehyde | N/A |
| CAS Number | 141835-34-9 | [6][7] |
| Molecular Formula | C₁₅H₁₁NO | Derived |
| Molecular Weight | 221.26 g/mol | Derived |
| Appearance | Solid (Typical for indole derivatives) | [8] |
| Solubility | Soluble in organic solvents like DMSO and dimethylformamide; sparingly soluble in aqueous buffers.[9][10] | Inferred from parent |
| InChI Key | N/A (Not found) | N/A |
| SMILES | O=Cc1c[nH]c2cc(c3ccccc3)ccc12 | Derived |
Note: Some properties are inferred from the parent compound, indole-3-carbaldehyde, due to limited specific data for the 5-phenyl derivative.
Synthesis and Mechanistic Rationale
The synthesis of 5-phenyl-1H-indole-3-carbaldehyde can be approached through multiple strategies. A robust and common method involves a two-step process: (1) A Suzuki-Miyaura cross-coupling to introduce the phenyl group at the C5 position of an indole precursor, followed by (2) a Vilsmeier-Haack formylation to install the aldehyde at the C3 position.
The Vilsmeier-Haack reaction is the method of choice for C3-formylation of electron-rich heterocycles like indole. The causality behind this regioselectivity lies in the mechanism: the indole nitrogen directs electrophilic attack to the C3 position, which is the most nucleophilic carbon, leading to the formation of a stable cationic intermediate that subsequently yields the aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Phenyl-1H-indole
This protocol describes the C3-formylation step, assuming the starting material, 5-phenyl-1H-indole, is available.
Materials:
-
5-phenyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Maintain the temperature below 5°C during this addition.
-
Indole Addition: Dissolve 5-phenyl-1H-indole in a minimal amount of anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-phenyl-1H-indole-3-carbaldehyde.
Synthetic Workflow Diagram
Caption: Vilsmeier-Haack formylation of 5-phenyl-1H-indole.
Spectroscopic Profile
| Technique | Expected Characteristics |
| ¹H NMR | δ ~12.0-12.5 ppm: Singlet, 1H (indole N-H, if in DMSO-d₆).[11] δ ~9.9-10.1 ppm: Singlet, 1H (aldehyde -CHO).[11][12] δ ~7.2-8.5 ppm: Multiplets, aromatic protons (indole and phenyl rings).[11][12] |
| ¹³C NMR | δ ~184-187 ppm: Carbonyl carbon (C=O).[11][12] δ ~110-140 ppm: Aromatic carbons.[11][12] |
| IR (cm⁻¹) | ~3200-3400 cm⁻¹: N-H stretching vibration.[11][13] ~1640-1680 cm⁻¹: C=O stretching of the aldehyde.[11][13] ~1400-1600 cm⁻¹: C=C aromatic ring stretching. |
| MS (ESI) | [M+H]⁺: m/z ≈ 222.27 |
Chemical Reactivity and Applications in Drug Discovery
The chemical behavior of 5-phenyl-1H-indole-3-carbaldehyde is dictated by its three key features: the indole N-H, the electron-rich heterocyclic ring, and the electrophilic aldehyde group.
-
Aldehyde Group Reactivity: The C3-aldehyde is the primary site for synthetic elaboration. It readily undergoes condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively.[14] This is a common strategy for creating libraries of compounds for biological screening.[5] The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further diversification pathways.[15]
-
Indole Ring Reactivity: The indole nitrogen can be alkylated or acylated under basic conditions, a strategy often used to modulate solubility and pharmacokinetic properties.[2][13]
-
Applications as a Synthetic Intermediate: As a building block, this molecule is primed for the synthesis of more complex heterocyclic systems.[4] The indole-3-carbaldehyde scaffold is a precursor to compounds with a wide array of biological activities, including antimicrobial, antioxidant, and cytotoxic (anticancer) effects.[2][5][13] The presence of the C5-phenyl group offers an additional vector for modification, allowing for the exploration of structure-activity relationships in areas like kinase inhibition or receptor binding where bi-aryl motifs are often beneficial.
Conclusion
5-phenyl-1H-indole-3-carbaldehyde is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. Its properties are derived from the synergistic combination of the privileged indole nucleus, a reactive aldehyde handle, and a C5-phenyl substituent. This guide provides the foundational knowledge—from physicochemical properties and synthesis to reactivity and potential applications—required for its effective utilization in a research and drug development setting. The protocols and data presented herein serve as a reliable starting point for any scientist looking to explore the rich chemistry of this valuable compound.
References
-
11Supporting Information.
-
16Supporting Information, The Royal Society of Chemistry.
-
17SIELC Technologies.
-
8Sigma-Aldrich.
-
1Benchchem.
-
13Der Pharma Chemica.
-
2ResearchGate.
-
12Supporting Information.
-
9APExBIO.
-
10Cayman Chemical.
-
6BLD Pharm.
-
5Benchchem.
-
7AbacipharmTech.
-
15Wikipedia.
-
14The Good Scents Company.
-
3ResearchGate.
-
4Krackeler Scientific, Inc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-carboxaldehyde | Krackeler Scientific, Inc. [krackeler.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 141835-34-9|5-Phenyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. 5-Phenyl-1H-indole-3-carbaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. 5-Phenyl-1H-pyrrole-3-carbaldehyde | 56448-22-7 [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 15. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 16. rsc.org [rsc.org]
- 17. 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde | SIELC Technologies [sielc.com]
